molecular formula C24H25ClN4O3S B2596079 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide CAS No. 1209212-03-2

1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide

Cat. No.: B2596079
CAS No.: 1209212-03-2
M. Wt: 485
InChI Key: NPMSYYUNTLTXIV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a chlorobenzenesulfonyl group

Mechanism of Action

Target of Action

The primary targets of 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of the Mitogen-activated protein kinases by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation, as well as apoptosis . The downstream effects of these disruptions can lead to changes in cell behavior and function.

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell growth and differentiation, as well as the induction of apoptosis . These effects result from the compound’s inhibition of its target kinases and the subsequent disruption of the cellular processes they regulate.

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety and the chlorobenzenesulfonyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In biology, it is used to study cellular processes and pathways, providing insights into disease mechanisms and potential treatments. In the industrial sector, it serves as a precursor for the synthesis of more complex molecules and materials, contributing to advancements in materials science and engineering.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit interesting biological activities and are used in various research applications

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c25-18-9-11-20(12-10-18)33(31,32)28-15-13-17(14-16-28)24(30)26-23-21-7-4-8-22(21)27-29(23)19-5-2-1-3-6-19/h1-3,5-6,9-12,17H,4,7-8,13-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMSYYUNTLTXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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